molecular formula C9H8BrIO2 B2633457 Methyl 5-bromo-3-iodo-2-methylbenzoate CAS No. 1378861-84-7

Methyl 5-bromo-3-iodo-2-methylbenzoate

Cat. No.: B2633457
CAS No.: 1378861-84-7
M. Wt: 354.969
InChI Key: MNRJEGYAUYBNRW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and iodine substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-iodo-2-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. One common method includes:

    Iodination: The subsequent introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: Both bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted benzoates depending on the reagents used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Methyl 5-bromo-3-iodo-2-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodo-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 3-bromo-5-iodobenzoate: Similar structure but with different positions of bromine and iodine atoms.

    Methyl 5-bromo-3-iodo-4-methylbenzoate: Similar structure but with an additional methyl group at the 4-position.

Uniqueness

Methyl 5-bromo-3-iodo-2-methylbenzoate is unique due to the specific positions of the bromine and iodine atoms, which influence its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in synthetic chemistry for creating complex molecules with precise functional group placements.

Properties

IUPAC Name

methyl 5-bromo-3-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRJEGYAUYBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378861-84-7
Record name methyl 5-bromo-3-iodo-2-methylbenzoate
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